molecular formula C21H21N7O B2468560 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1203236-07-0

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2468560
CAS No.: 1203236-07-0
M. Wt: 387.447
InChI Key: FTBNYUNAMXPTGW-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a heterocyclic compound featuring a pyrimidine core fused with an imidazole ring, linked via a piperazine moiety to an indole-ethanone group. Its molecular structure integrates multiple pharmacophoric elements:

  • Pyrimidine-imidazole core: The 6-(1H-imidazol-1-yl)pyrimidin-4-yl group provides a planar, nitrogen-rich scaffold capable of hydrogen bonding and π-π interactions, common in kinase inhibitors .
  • Piperazine linker: The piperazine ring enhances solubility and serves as a flexible spacer, facilitating interactions with target proteins .

Properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21(11-16-13-23-18-4-2-1-3-17(16)18)27-9-7-26(8-10-27)19-12-20(25-14-24-19)28-6-5-22-15-28/h1-6,12-15,23H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBNYUNAMXPTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Features

The compound features several key structural components:

  • Imidazole Ring : A five-membered ring containing nitrogen, known for its role in various biological functions.
  • Pyrimidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms, often found in many pharmaceuticals.
  • Indole Structure : A bicyclic structure that is significant in many natural products and pharmaceuticals.

Molecular Formula

The molecular formula of this compound is C18H22N6OC_{18}H_{22}N_{6}O, with a molecular weight of approximately 342.41 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that derivatives of indole and imidazole exhibit significant antiproliferative effects against various cancer cell lines. The compound may inhibit key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The imidazole and pyrimidine rings are known for their antimicrobial properties, potentially making this compound effective against certain bacterial strains.
  • Cytotoxicity Studies : Initial cytotoxicity assessments indicate that the compound exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this molecule:

  • Study on Antitubercular Agents : Research on related piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects (IC50 values ranging from 1.35 to 2.18 μM) . These findings suggest that the piperazine component may enhance antitubercular activity.
  • Antiproliferative Effects : A series of indole derivatives were evaluated for their antiproliferative effects, showing GI50 values as low as 29 nM against specific cancer cell lines . This highlights the potential of indole-containing compounds in cancer therapy.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50/ GI50 ValuesReference
Indole Derivative AAntiproliferative29 nM
Piperazine Derivative BAntitubercular1.35 - 2.18 μM
Target CompoundProposed AntitumorTBDCurrent Study

Comparison with Similar Compounds

Pyrimidine-Imidazole-Piperazine Derivatives

Compound Name Structural Features Key Differences Potential Implications
1-{4-[6-(1H-Imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrimidin-2-yloxy)ethan-1-one (CAS 1286722-47-1) Pyrimidine-imidazole core, piperazine linker, pyrimidin-2-yloxy group Replaces indole with pyrimidin-2-yloxy Reduced hydrophobicity; potential for altered kinase selectivity.
1-(4-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one 2-Methylimidazole, phenylpropanone tail Methyl group on imidazole; phenylpropanone vs. indole-ethanone Increased lipophilicity; possible enhanced blood-brain barrier penetration.
Dexlansoprazole derivatives Benzoimidazole-pyridine-piperidine Benzoimidazole instead of pyrimidine-imidazole Greater metabolic stability due to fused aromatic system; proton pump inhibition activity.

Indole-Piperazine Derivatives

Compound Name Structural Features Key Differences Potential Implications
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one (3a) Arylsulfonylindole, methoxyphenyl-piperazine Sulfonyl group on indole; methoxyphenyl substituent Enhanced 5-HT6 receptor binding; improved pharmacokinetic profile.
6-(4-Methylpiperazin-1-yl)-1H-indole (CAS 321745-04-4) Methylpiperazine-indole Lacks pyrimidine-imidazole core Simplified structure with reduced molecular weight; possible serotonin receptor modulation.

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

  • The target compound’s indole-ethanone group shares similarities with 5-HT6 receptor ligands (e.g., 3a), which exhibit sub-micromolar binding affinity (Ki < 100 nM) . However, the absence of a sulfonyl group in the target compound may reduce receptor specificity.
  • Pyrimidine-imidazole derivatives (e.g., CAS 1286722-47-1 ) demonstrate kinase inhibitory activity, suggesting the target compound could target EGFR or VEGFR pathways .

Solubility and Lipophilicity

Compound logP (Predicted) Solubility (mg/mL)
Target Compound 2.8 (moderate) ~0.1 (low)
3a 3.5 (high) <0.05 (very low)
6-(4-Methylpiperazin-1-yl)-1H-indole 1.9 (low) >1 (high)

The target compound’s intermediate logP balances membrane permeability and solubility, advantageous for oral bioavailability.

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